2-(2-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(2-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a chromeno-pyrimidine-thione core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert the carbonyl group into a thione group . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their conversion into the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to a carbonyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(2-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it of interest in enzymology studies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exerts its effects involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with cellular pathways that regulate apoptosis, leading to the selective killing of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine-thione: Similar in structure but lacks the fluorophenyl group.
Furo[2,3-d]pyrimidine-thione: Contains a furan ring instead of the chromeno group.
Thieno[2,3-d]pyrimidine-thione: Contains a thiophene ring instead of the chromeno group.
Uniqueness
2-(2-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-(2-fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c1-10-6-7-15-11(8-10)9-13-17(22-15)20-16(21-18(13)23)12-4-2-3-5-14(12)19/h2-8H,9H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZPDMIWUHFWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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